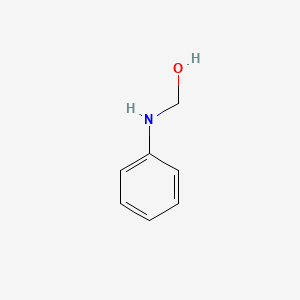
Anilinomethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilinomethanol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anilinomethanol has shown promise in pharmaceutical applications, particularly as a precursor for synthesizing various medicinal compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable in drug development.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have synthesized this compound derivatives that demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. These compounds are being explored for their potential use in treating infections caused by antibiotic-resistant strains.
- Anti-cancer Properties : this compound derivatives have been investigated for their cytotoxic effects on cancer cells. A study highlighted that certain this compound-based compounds induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), thereby disrupting cellular homeostasis and leading to cell death .
Material Science Applications
This compound is also utilized in materials science, particularly in the synthesis of polymers and nanocomposites.
- Polymer Synthesis : this compound can act as a monomer for producing conducting polymers. These polymers possess applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and thermal stability.
- Nanocomposites : Research has demonstrated that this compound can be used to modify the surface properties of nanoparticles, improving their dispersion and compatibility within polymer matrices. This modification leads to enhanced mechanical properties and thermal resistance of the resulting nanocomposites .
Environmental Chemistry Applications
The environmental implications of this compound are significant, particularly concerning its role in pollutant degradation and remediation.
- Pollutant Degradation : this compound has been studied for its ability to degrade environmental pollutants through advanced oxidation processes (AOPs). These processes utilize this compound as a catalyst to enhance the breakdown of organic contaminants in wastewater treatment systems.
- Bioremediation : The compound has potential applications in bioremediation strategies aimed at detoxifying contaminated sites. Studies suggest that microorganisms can utilize this compound as a carbon source, facilitating the degradation of more complex aromatic pollutants .
Case Study 1: Antimicrobial Activity
A comprehensive study investigated the antimicrobial efficacy of synthesized this compound derivatives against various bacterial strains. Results showed that specific modifications to the this compound structure significantly enhanced antibacterial activity, suggesting potential for new antibiotic formulations.
Case Study 2: Conducting Polymers
Research focused on the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films demonstrated improved conductivity and stability under operational conditions typical for electronic devices. This advancement paves the way for more efficient organic electronic components.
Propriétés
Numéro CAS |
61224-32-6 |
|---|---|
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
anilinomethanol |
InChI |
InChI=1S/C7H9NO/c9-6-8-7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clé InChI |
MGPPKMAAEPNXLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NCO |
SMILES canonique |
C1=CC=C(C=C1)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















